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molecular formula C8H8FNO2 B1456871 Methyl 5-fluoro-3-methylpicolinate CAS No. 1346148-32-0

Methyl 5-fluoro-3-methylpicolinate

Cat. No. B1456871
M. Wt: 169.15 g/mol
InChI Key: ZRDCOINTFRYCQF-UHFFFAOYSA-N
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Patent
US08673894B2

Procedure details

To a solution of 5-fluoro-3-methyl-pyridine-2-carboxylic acid methyl ester (1.28 g) in MeOH (6 ml) was added at 22° C. a solution of lithium hydroxide mono hydrate (636 mg) in water (3 ml) and stiring was continued for 16 h. The mixture was diluted with water, the MeOH was evaporated at reduced pressure and the pH was adjusted to 1 using 1 N aqueous HCl. The aqueous layer was extracted with AcOEt, the organic layer was dried, evaporated and the residue was crystallized from AcOEt/n-heptane to give the title compound (1.02 g) as a pale yellow solid. MS: m/z=153.7 [M−H]−.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
lithium hydroxide mono hydrate
Quantity
636 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([CH3:11])=[CH:9][C:8]([F:12])=[CH:7][N:6]=1)=[O:4].O.[OH-].[Li+]>CO.O>[F:12][C:8]1[CH:9]=[C:10]([CH3:11])[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1C)F
Name
lithium hydroxide mono hydrate
Quantity
636 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the MeOH was evaporated at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from AcOEt/n-heptane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C(=NC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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